ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
CAS No.: 1796969-41-9
Cat. No.: VC11901465
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796969-41-9 |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3 |
| Standard InChI Key | DQTLDQNHDZTJST-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two heterocyclic systems:
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A piperidine ring (six-membered saturated nitrogen-containing ring) functionalized with an ethyl carboxylate group at the nitrogen atom.
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A 6-methylpyridin-2-yl group (aromatic six-membered ring with a nitrogen atom and a methyl substituent at the 6-position) linked via an ether oxygen to the piperidine’s 4-position.
The IUPAC name, ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate, reflects this connectivity .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.32 g/mol | |
| SMILES Notation | CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |
| InChI Key | DQTLDQNHDZTJST-UHFFFAOYSA-N |
The compound’s lipophilicity (predicted logP ~2.72) and polar surface area (~81.29 Ų) suggest moderate membrane permeability, aligning with its potential as a bioactive molecule .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step protocols to construct the ether linkage and introduce substituents:
Ether Bond Formation
A common strategy employs Mitsunobu reactions or nucleophilic aromatic substitution (SNAr) to connect the piperidine and pyridine moieties:
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Example: Reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 6-methylpyridin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .
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Alternative: Using potassium carbonate in dimethylformamide (DMF) to facilitate SNAr between a piperidine mesylate and a pyridinol derivative .
Optimization Challenges
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Yield Variability: Reactions involving sterically hindered intermediates (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) may yield 60–95% depending on conditions .
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Purification: Silica gel chromatography is frequently required due to byproduct formation .
Biological and Pharmacokinetic Considerations
In Vitro Profiling
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Cellular Permeability: Predicted high GI absorption (LogP ~2.72) but low blood-brain barrier penetration .
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Metabolic Stability: Ester groups may undergo hydrolysis by carboxylesterases, necessitating prodrug strategies .
Future Research Directions
Synthetic Chemistry
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Catalyst Development: Explore palladium-catalyzed cross-couplings to improve ether bond formation efficiency .
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Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in SNAr reactions .
Biological Evaluation
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Target Deconvolution: Use affinity-based proteomics to identify binding partners.
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Disease Models: Test efficacy in models of metabolic disorders (e.g., diabetes) and infectious diseases (e.g., malaria) .
Formulation Strategies
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